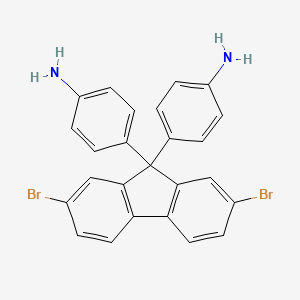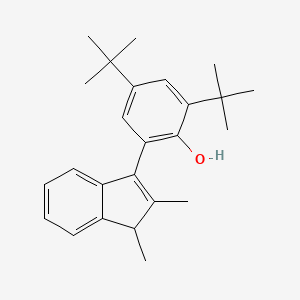
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features bulky tert-butyl groups and a dimethyl-indene moiety, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Alkylation: Introduction of tert-butyl groups via Friedel-Crafts alkylation.
Indene Functionalization: Functionalization of indene to introduce dimethyl groups.
Phenol Formation: Coupling reactions to attach the phenol group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
High-Pressure Reactions: Conducting reactions under high pressure to achieve desired yields.
Purification Techniques: Employing distillation, crystallization, and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products.
Reduction: Reduction of the phenol group to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-: Similar structure but lacks the indene moiety.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Another tert-butylated phenol with different substitution patterns.
Indene, 1,2-dimethyl-: Shares the indene core but lacks the phenol and tert-butyl groups.
Eigenschaften
CAS-Nummer |
632330-90-6 |
|---|---|
Molekularformel |
C25H32O |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-(2,3-dimethyl-3H-inden-1-yl)phenol |
InChI |
InChI=1S/C25H32O/c1-15-16(2)22(19-12-10-9-11-18(15)19)20-13-17(24(3,4)5)14-21(23(20)26)25(6,7)8/h9-15,26H,1-8H3 |
InChI-Schlüssel |
HVSWPEJLHNDYLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C2=CC=CC=C12)C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


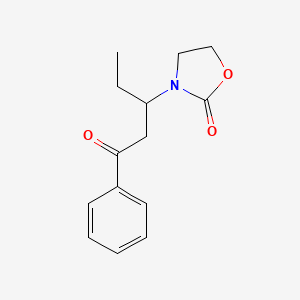
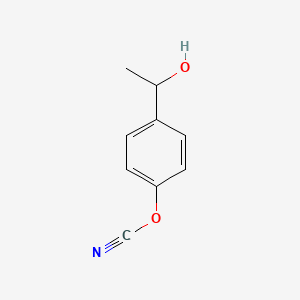
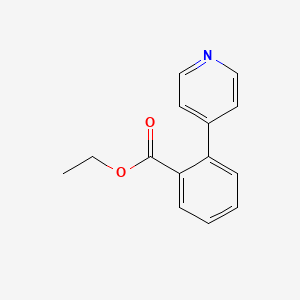
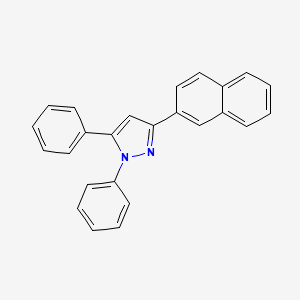
![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
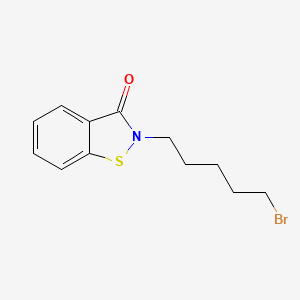
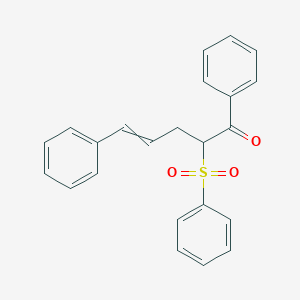
silane](/img/structure/B12573860.png)
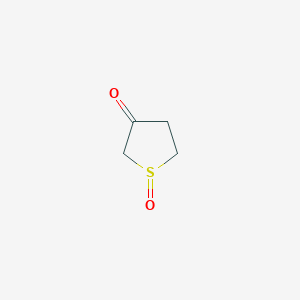
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
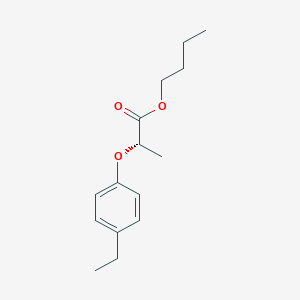
![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)
